H-HoArg-OH

Catalog No.
S530046
CAS No.
156-86-5
M.F
C7H16N4O2
M. Wt
188.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-HoArg-OH

CAS Number

156-86-5

Product Name

H-HoArg-OH

IUPAC Name

(2S)-2-amino-6-(diaminomethylideneamino)hexanoic acid

Molecular Formula

C7H16N4O2

Molecular Weight

188.23 g/mol

InChI

InChI=1S/C7H16N4O2/c8-5(6(12)13)3-1-2-4-11-7(9)10/h5H,1-4,8H2,(H,12,13)(H4,9,10,11)/t5-/m0/s1

InChI Key

QUOGESRFPZDMMT-YFKPBYRVSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Homoarginine; L-Homoarginine; NSC-27429; NSC27429; NSC 27429;

Canonical SMILES

C(CCN=C(N)N)CC(C(=O)O)N

Isomeric SMILES

C(CCN=C(N)N)C[C@@H](C(=O)O)N

The exact mass of the compound L-Homoarginine is 188.1273 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88868. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Diamino - Arginine. It belongs to the ontological category of non-proteinogenic L-alpha-amino acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

H-HoArg-OH (L-Homoarginine, CAS 156-86-5) is a non-proteinogenic amino acid homologous to L-arginine, distinguished by an additional methylene group in its aliphatic side chain. For industrial and scientific procurement, this precise structural extension is critical: it prevents recognition by common proteolytic enzymes while preserving the highly basic guanidinium moiety necessary for cellular penetration and electrostatic interactions [1]. Consequently, L-Homoarginine is prioritized over standard L-arginine as a stabilizing building block in solid-phase peptide synthesis, a non-endogenous internal standard for clinical mass spectrometry, and a highly selective isoenzyme inhibitor in diagnostic alkaline phosphatase assays [2].

Substituting L-Homoarginine with the more common L-arginine or generic basic amino acids fundamentally compromises assay integrity and therapeutic stability. In clinical chromatography, endogenous L-arginine possesses a massive natural background in biological matrices, making it impossible to use as an internal standard for quantifying cardiovascular biomarkers like ADMA and SDMA [1]. In diagnostic enzymology, L-arginine acts merely as a substrate, failing to provide the selective tissue-nonspecific alkaline phosphatase (TNAP) inhibition required to differentiate liver/bone diseases from intestinal variants[2]. Furthermore, in peptide formulation, standard L-arginine residues act as primary cleavage sites for trypsin-like proteases, leading to rapid in vivo degradation, whereas the single-carbon extension in L-Homoarginine entirely disrupts this protease recognition, rescuing the peptide's half-life [3].

Baseline Separation and Absolute Recovery in LC-MS/MS Biomarker Quantification

In the simultaneous determination of L-arginine and its methylated metabolites (ADMA, SDMA) in human plasma and urine, L-Homoarginine serves as the optimal internal standard. Unlike endogenous L-arginine, which presents massive background interference, L-Homoarginine provides a structurally analogous retention profile with a relative recovery of 96.8%–100.7% and enables limits of quantification (LOQ) as low as 0.2 μmol/L under isocratic HPLC conditions [1].

Evidence DimensionRelative analytical recovery and baseline interference in plasma/urine matrices
Target Compound DataL-Homoarginine: ~100% relative recovery, non-endogenous baseline enabling 0.2 μmol/L LOQ
Comparator Or BaselineEndogenous L-Arginine: Unusable as IS due to high natural biological background
Quantified DifferenceProvides near-perfect recovery with zero endogenous overlap, allowing <5 min isocratic LC-MS analysis
ConditionsLC-APCI-MS with 5-sulfosalicylic acid deproteinization

Procurement of L-Homoarginine is essential for diagnostic labs needing a reliable, cost-effective internal standard for cardiovascular biomarker screening without resorting to expensive isotope-labeled analogs.

Differential Isoenzyme Inhibition for Diagnostic Alkaline Phosphatase Assays

L-Homoarginine is a highly specific inhibitor of tissue-nonspecific alkaline phosphatases (liver, bone, and kidney ALPs), distinguishing them from intestinal and placental ALPs. Kinetic assays demonstrate that L-Homoarginine hyperbolically inhibits bone/kidney ALP with a Ki of approximately 1 mM, whereas intestinal ALP is highly resistant, requiring a much higher concentration (Ki ~13 mM) and exhibiting sigmoidal inhibition [1].

Evidence DimensionInhibitory constant (Ki) for ALP isoenzymes
Target Compound DataKi = 1 mM for bone/kidney/liver ALP
Comparator Or BaselineIntestinal ALP (Ki = 13 mM) / L-Phenylalanine (inhibits intestinal ALP instead)
Quantified Difference13-fold difference in inhibitory affinity between isoenzyme classes
ConditionsIn vitro enzyme kinetic assays measuring orthophosphoric monoester phosphohydrolase activity

Diagnostic manufacturers must procure L-Homoarginine to formulate differential assay kits that isolate specific ALP isoenzymes in clinical liver and bone disease profiling.

Resistance to Tryptic Degradation in Synthetic Peptides

Substituting L-arginine with L-Homoarginine in therapeutic peptides preserves the critical guanidinium moiety required for cell penetration while completely altering the protease recognition site. Studies on antimicrobial peptides demonstrate that while L-arginine-containing peptides (e.g., PLR10) lose significant activity post-trypsin treatment (reducing bacterial growth by only 20-22%), L-Homoarginine-substituted analogs (PLHR10) retain robust efficacy, reducing bacterial growth by 70-90% under identical proteolytic conditions [1].

Evidence DimensionPost-trypsin antimicrobial efficacy (bacterial growth reduction)
Target Compound DataL-Homoarginine peptide (PLHR10): 70-90% growth reduction post-trypsin
Comparator Or BaselineL-Arginine peptide (PLR10): 20-22% growth reduction post-trypsin
Quantified Difference3.5 to 4.5-fold higher retained efficacy post-degradation
Conditions62.5 - 125 µM peptide concentration, post-trypsin exposure in E. coli / P. aeruginosa cultures

Peptide drug developers procure L-Homoarginine derivatives to dramatically increase the in vivo half-life and bioavailability of basic-residue-rich therapeutics without losing target affinity.

Internal Standard for Clinical LC-MS/MS Biomarker Quantification

H-HoArg-OH is the exact compound of choice for clinical laboratories running high-throughput LC-MS/MS assays for asymmetric dimethylarginine (ADMA) and symmetric dimethylarginine (SDMA). Because it is structurally analogous to arginine but lacks a high endogenous baseline, it provides near 100% relative recovery and baseline chromatographic separation, replacing expensive isotope-labeled standards [1].

Differential Diagnostic Kits for Alkaline Phosphatase

In vitro diagnostic (IVD) manufacturers procure L-Homoarginine to formulate selective enzyme inhibition buffers. Its specific 1 mM Ki for bone, liver, and kidney alkaline phosphatase allows clinical assays to chemically subtract these isoenzymes from a patient's serum sample, enabling the accurate quantification of intestinal or placental ALP variants [2].

Synthesis of Protease-Resistant Peptide Therapeutics

For biopharmaceutical companies developing cell-penetrating or antimicrobial peptides, replacing standard L-arginine with L-Homoarginine is a primary strategy to overcome poor oral bioavailability. This substitution prevents tryptic cleavage at the basic residue site, extending the peptide's in vivo half-life while maintaining the critical electrostatic interactions driven by the guanidinium group [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-3.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

188.12732577 Da

Monoisotopic Mass

188.12732577 Da

Heavy Atom Count

13

Appearance

Solid powder

Melting Point

213 - 215 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JF751CK38I

Other CAS

156-86-5
1483-01-8

Wikipedia

Homoarginine

Dates

Last modified: 08-15-2023
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4: Da Boit M, Tommasi S, Elliot D, Zinellu A, Sotgia S, Sibson R, Meakin JR, Aspden RM, Carru C, Mangoni AA, Gray SR. Sex Differences in the Associations between L-Arginine Pathway Metabolites, Skeletal Muscle Mass and Function, and their Responses to Resistance Exercise, in Old Age. J Nutr Health Aging. 2018;22(4):534-540. doi: 10.1007/s12603-017-0964-6. PubMed PMID: 29582894.
5: Tommasi S, Elliot DJ, Da Boit M, Gray SR, Lewis BC, Mangoni AA. Homoarginine and inhibition of human arginase activity: kinetic characterization and biological relevance. Sci Rep. 2018 Feb 27;8(1):3697. doi: 10.1038/s41598-018-22099-x. PubMed PMID: 29487337; PubMed Central PMCID: PMC5829263.
6: Konieczna L, Pyszka M, Okońska M, Niedźwiecki M, Bączek T. Bioanalysis of underivatized amino acids in non-invasive exhaled breath condensate samples using liquid chromatography coupled with tandem mass spectrometry. J Chromatogr A. 2018 Mar 23;1542:72-81. doi: 10.1016/j.chroma.2018.02.019. Epub 2018 Feb 12. PubMed PMID: 29477235.
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8: Mena-Ulecia K, Gonzalez-Norambuena F, Vergara-Jaque A, Poblete H, Tiznado W, Caballero J. Study of the affinity between the protein kinase PKA and homoarginine-containing peptides derived from kemptide: Free energy perturbation (FEP) calculations. J Comput Chem. 2018 Jun 15;39(16):986-992. doi: 10.1002/jcc.25176. Epub 2018 Feb 5. PubMed PMID: 29399821.
9: Schönhoff M, Weineck G, Hoppe J, Hornig S, Cordts K, Atzler D, Gerloff C, Böger R, Neu A, Schwedhelm E, Choe CU. Cognitive performance of 20 healthy humans supplemented with L-homoarginine for 4 weeks. J Clin Neurosci. 2018 Apr;50:237-241. doi: 10.1016/j.jocn.2018.01.035. Epub 2018 Feb 1. PubMed PMID: 29396070.
10: Boyko A, Ksenofontov A, Ryabov S, Baratova L, Graf A, Bunik V. Delayed Influence of Spinal Cord Injury on the Amino Acids of NO(•) Metabolism in Rat Cerebral Cortex Is Attenuated by Thiamine. Front Med (Lausanne). 2018 Jan 15;4:249. doi: 10.3389/fmed.2017.00249. eCollection 2017. PubMed PMID: 29379782; PubMed Central PMCID: PMC5775235.
11: Asakawa D, Takahashi H, Iwamoto S, Tanaka K. De Novo Sequencing of Tryptic Phosphopeptides Using Matrix-Assisted Laser Desorption/Ionization Based Tandem Mass Spectrometry with Hydrogen Atom Attachment. Anal Chem. 2018 Feb 20;90(4):2701-2707. doi: 10.1021/acs.analchem.7b04635. Epub 2018 Feb 6. PubMed PMID: 29359928.
12: Tsikas D, Bollenbach A, Hanff E, Kayacelebi AA. Asymmetric dimethylarginine (ADMA), symmetric dimethylarginine (SDMA) and homoarginine (hArg): the ADMA, SDMA and hArg paradoxes. Cardiovasc Diabetol. 2018 Jan 4;17(1):1. doi: 10.1186/s12933-017-0656-x. PubMed PMID: 29301528; PubMed Central PMCID: PMC5753492.
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